1,5-Pentanediol, monoacetate
Description
Contextualization within Specialty Chemical Synthesis and Derivatives
1,5-Pentanediol (B104693), monoacetate (CAS No. 68750-23-2) is a specialty chemical compound that serves as a key intermediate in various synthetic pathways. lookchem.com As a derivative of 1,5-Pentanediol, it possesses a bifunctional nature with a terminal acetate (B1210297) group and a terminal hydroxyl group, making it a versatile building block for more complex molecules. lookchem.com Its structure allows for subsequent chemical modifications at the free hydroxyl position, enabling the synthesis of a range of derivatives. For instance, it can be a precursor in the synthesis of 1,5-diacetoxypentane (B1583380) through further acetylation. chemicalbook.com
The parent compound, 1,5-Pentanediol, is produced through methods such as the hydrogenation of glutaric acid or the hydrogenolysis of tetrahydrofurfuryl alcohol. wikipedia.orgorgsyn.org This diol is a valuable monomer in the production of polymers like polyesters and polyurethanes, where it imparts flexibility. wikipedia.orgsigmaaldrich.comresearchgate.net The monoacetate derivative retains one of the reactive hydroxyl groups, positioning it as a strategic starting material for creating polymers with specific end-group functionalities or for the synthesis of fine chemicals and pharmaceutical intermediates where differentiated reactivity is required. lookchem.comatamanchemicals.com
Table 1: Physical and Chemical Properties of 1,5-Pentanediol, Monoacetate
| Property | Value |
|---|---|
| CAS Number | 68750-23-2 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.186 g/mol |
| Physical State | Colorless, odorless liquid |
| Solubility | Soluble in water |
Data sourced from LookChem lookchem.com
Historical Evolution of Selective Acylation Methodologies for Polyols
The selective functionalization of polyols, such as 1,5-Pentanediol, to yield mono-acylated products like the monoacetate is a significant challenge in organic synthesis due to the presence of multiple hydroxyl groups with similar reactivity. researchgate.net The historical development of synthetic methodologies has seen a progression from classical chemical methods with limited selectivity to highly efficient and regioselective catalytic processes.
Early approaches often resulted in a statistical mixture of unreacted diol, the desired monoester, and the di-ester, necessitating complex separation procedures. researchgate.net The quest for higher selectivity led to the exploration of various catalytic systems.
Enzymatic Catalysis: A major advancement came with the use of enzymes, particularly lipases, as catalysts. For example, research demonstrated that Aspergillus niger lipase (B570770) could exclusively form the primary monoesters of various diol compounds when reacted with vinyl acetate, achieving nearly 100% regioselectivity. researchgate.net This chemoenzymatic approach offers a simple and highly selective method for obtaining primary monoacetates. researchgate.net
Organocatalysis: More recently, organocatalysis has emerged as a powerful tool for selective acylation. Researchers have developed C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts that can achieve exclusive or predominant monoacylation of 1,n-linear diols. researchgate.net These catalysts are capable of differentiating between the two hydroxyl groups of 1,5-Pentanediol and even between the diol and its resulting monoacylate, with reported selectivity as high as 113 for the latter. researchgate.net This high degree of control is attributed to a molecular recognition process involving a multiple hydrogen-bonding network between the substrate and the catalyst. researchgate.net
Metal-Based and Other Chemical Methods: Other strategies have also been developed to control selectivity. Borinic acid-catalyzed reactions have been shown to be effective for the regioselective acylation of carbohydrate derivatives, a principle applicable to other polyols. scholaris.ca Another approach involves the "cyanide effect," where using acyl cyanides as the acylating agent in the presence of a catalyst at low temperatures can lead to the kinetic product, favoring acylation at sterically hindered or thermodynamically unfavorable positions due to specific hydrogen bonding interactions. science.gov These diverse methods highlight the ongoing innovation in achieving precise control over the acylation of polyols. nih.govacs.org
Table 2: Overview of Selective Mono-acylation Methods for Diols
| Method | Catalyst/Reagent | Key Features |
|---|---|---|
| Enzymatic Acylation | Lipases (e.g., Aspergillus niger lipase) | High regioselectivity for primary hydroxyl groups; mild reaction conditions. researchgate.net |
| Organocatalysis | C₂-symmetric chiral PPY catalysts | Excellent chemoselectivity for monoacylation over diacylation; relies on molecular recognition via hydrogen bonding. researchgate.net |
| Boron-Mediated Acylation | Borinic acids | Catalyzes regioselective acylation by temporarily binding to diol motifs. scholaris.ca |
| "Cyanide Effect" Acylation | Acyl cyanides / DMAP | Allows for kinetic control and acylation at thermodynamically unfavorable positions via hydrogen bonding with cyanide. science.gov |
Foundational Research on Structural Aspects and Differentiated Reactivity of Hydroxyl Groups in Asymmetric Diol Esters
The synthesis of an asymmetric diol ester like this compound from a symmetric diol is fundamentally a problem of differentiating between two chemically equivalent functional groups. Foundational research into how this differentiation is achieved has focused on the subtle interactions between the diol substrate and a catalyst. researchgate.net Although the two primary hydroxyl groups in 1,5-Pentanediol are identical in isolation, their spatial relationship and interaction with a chiral or structured catalyst can create a diastereomeric, higher-energy transition state for the acylation of one group over the other.
Catalytic asymmetric desymmetrization is a powerful strategy for creating chiral building blocks from meso or symmetric compounds. researchgate.net In the context of 1,5-Pentanediol, while the product is not chiral, the principle of catalytic differentiation of identical functional groups is the same. Organocatalysts, for instance, can create a specific binding pocket for the diol. researchgate.net Theoretical and experimental studies have suggested that amide carbonyl groups within the catalyst play a crucial role, forming a multiple hydrogen-bonding network with the diol. researchgate.net This network holds the substrate in a specific conformation, exposing one hydroxyl group to the acylating agent while shielding the other, thus ensuring monoacylation. researchgate.net
The ability to control the reactivity of hydroxyl groups is critical in the synthesis of complex molecules and natural products, where selective protection and functionalization of polyols are common steps. scholaris.canih.govnih.gov The study of asymmetric diol esters and the methods to synthesize them, such as the iridium-catalyzed asymmetric hydrogenation of lactones to form chiral diols, provides insight into the principles of stereocontrol that are broadly applicable in modern organic synthesis. rsc.orgresearchgate.net Research on the selective functionalization of 1,2- and 1,3-diols has further laid the groundwork for understanding the complex catalyst-substrate interactions that govern regioselectivity in longer-chain diols like 1,5-Pentanediol. scholaris.ca
Properties
IUPAC Name |
acetic acid;pentane-1,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h6-7H,1-5H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWWTIJYHAUIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80797320 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68750-23-2 | |
| Record name | Acetic acid--pentane-1,5-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80797320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 1,5 Pentanediol, Monoacetate
Chemoenzymatic Monoacylation Approaches
Biocatalysis, particularly using lipases, offers a powerful and green alternative for the selective acylation of diols. These enzymes can operate under mild conditions and exhibit high levels of regioselectivity and chemoselectivity.
Lipases are widely employed to catalyze the esterification of alcohols. nih.gov In the context of symmetrical diols like 1,5-pentanediol (B104693), the primary challenge is to halt the reaction after the first acylation. The choice of the acyl donor is critical, with activated donors like vinyl esters often providing the highest activity and yield. nih.gov
A notable methodology for the selective monoacetylation of 1,n-diols, including 1,5-pentanediol, utilizes vinyl acetate (B1210297) as the acyl donor. researchgate.net Research employing Thermomyces lanuginosus lipase (B570770) (TLL) has demonstrated significant success. In solvents such as toluene (B28343) and diisopropyl ether, high excesses of monoacetylation were achieved at substantial diol conversion rates. researchgate.net The chemoselectivity between 1,5-pentanediol and its resulting monoacylate was remarkably high, indicating the enzyme's preference for the diol over the monoester. researchgate.netresearchgate.net This selectivity is a key factor in preventing the formation of the diacetate. Another effective biocatalyst is a commercial lipase from Chromobacterium viscosum, which has been used for the regioselective enzymatic transesterification of various diols. researchgate.netresearchgate.net
| Lipase Source | Acyl Donor | Solvent | Monoacetylation Excess (%) | Diol Conversion (%) |
|---|---|---|---|---|
| Thermomyces lanuginosus (TLL) | Vinyl Acetate | Toluene | 81-87 | 74-90 |
| Thermomyces lanuginosus (TLL) | Vinyl Acetate | Diisopropyl Ether | 81-87 | 74-90 |
The efficiency of chemoenzymatic monoacylation is highly dependent on the biocatalyst and reaction conditions. Optimization involves screening different lipases, selecting appropriate solvents, and choosing effective acyl donors. For instance, lipases from Pseudomonas cepacia and Candida antarctica B (often immobilized as Novozym 435) are other highly efficient biocatalysts used in selective acylation reactions. nih.gov
Immobilization of the enzyme is a key optimization strategy. The use of TLL immobilized on a polypropylene (B1209903) powder is one such example that enhances catalyst stability and reusability. researchgate.net The reaction medium also plays a crucial role. While many enzymatic reactions are performed in organic solvents to shift the equilibrium towards ester synthesis, recent developments have enabled lipase-catalyzed esterification in aqueous micellar media, presenting a greener process. nih.govrsc.org This approach uses a designer surfactant and can achieve high selectivity for primary alcohols. nih.gov
While 1,5-pentanediol itself is an achiral molecule, the principles of enzymatic asymmetric synthesis are critical for producing enantiopure monoacetates from substituted, chiral, or meso-diol analogues. Lipases are renowned for their ability to distinguish between enantiomers, enabling the kinetic resolution of racemic alcohols or the desymmetrization of meso-diols. nih.gov
In a typical kinetic resolution, a lipase selectively acylates one enantiomer of a racemic diol at a faster rate, leaving the unreacted enantiomeric diol and the acylated product in high enantiomeric excess. nih.gov This strategy has been successfully applied to a wide range of substrates. For example, the enzymatic kinetic resolution of racemic naphthofurandione via acetylation using Pseudomonas cepacia lipase yielded both the (S)-alcohol and the corresponding (R)-acetate with 99% enantiomeric excess (ee). nih.gov Similarly, acylative desymmetrization of meso-1,2-diols using specialized organocatalysts has been shown to provide monoacylated products with high enantiomeric ratios. researchgate.net
These established enzymatic methodologies form the foundation for the potential synthesis of enantiopure monoacetates derived from chiral pentanediol (B8720305) backbones, should the need for such stereoisomers arise in specialized applications.
Chemoselective Catalytic Synthesis Strategies
Beyond enzymatic methods, small-molecule chemical catalysts, including both organocatalysts and metal-based systems, have been developed for the directed monoacylation of diols.
Organocatalysis has emerged as a powerful tool for achieving high chemoselectivity in acylation reactions. For the monoacylation of 1,5-pentanediol, a C2-symmetric chiral 4-pyrrolidinopyridine (B150190) catalyst has been shown to be highly effective. researchgate.net This catalyst facilitates fine molecular recognition through a network of multiple hydrogen bonds between the diol and the catalyst. researchgate.net
Theoretical and experimental studies suggest that the amide carbonyl group of the catalyst plays a primary role in the selective monoacylation. researchgate.net The catalyst is believed to flexibly alter its molecular recognition mode to fit the substrate, thereby promoting the formation of the monoester while suppressing the formation of the diacylated product. researchgate.net This approach demonstrates that even for a simple substrate like 1,5-pentanediol, which only has hydroxyl groups for recognition, a sophisticated organocatalyst can achieve high selectivity. researchgate.net
| Catalyst Type | Key Structural Feature | Basis of Selectivity | Result |
|---|---|---|---|
| C2-symmetric chiral 4-pyrrolidinopyridine | Amide carbonyl groups, Indolyl NH groups | Multiple hydrogen bonding network for molecular recognition | High chemoselectivity for monoacylation over diacylation |
While metal catalysts are cornerstones of chemical synthesis, their application has predominantly focused on the production of the 1,5-pentanediol precursor rather than its subsequent selective esterification. The synthesis of 1,5-pentanediol itself is an important industrial process, often starting from biomass-derived platform chemicals like furfural (B47365). dntb.gov.uad-nb.infoehu.esprinceton.edu
The conversion of furfural or its derivatives (furfuryl alcohol, tetrahydrofurfuryl alcohol) to 1,5-pentanediol involves ring-opening and hydrogenolysis reactions, for which a variety of heterogeneous metal catalysts have been developed. dntb.gov.uaresearchgate.net These include M-M'Ox-type catalysts where M is a noble metal and M' is a transition metal, as well as systems like Ni-La(OH)3, Cu-zeolite, and Ni-Fe catalysts. dntb.gov.uaresearchgate.net For instance, the hydrogenolysis of tetrahydrofurfuryl alcohol is a key step, and catalysts containing copper, rhodium, rhenium, molybdenum, or tungsten have been reported for this transformation. google.com Although these methods are crucial for producing the diol feedstock, the literature on metal-catalyzed selective monoacylation of 1,5-pentanediol to its monoacetate is less extensive, with chemoenzymatic and organocatalytic routes being the more prominently reported strategies for achieving this specific transformation.
Exploration of Supported Catalysts for Enhanced Selectivity
The selective monoacylation of symmetrical diols like 1,5-pentanediol presents a significant challenge, as the reaction can easily proceed to form the diacylated byproduct. To overcome this, research has focused on heterogeneous supported catalysts, which offer enhanced selectivity, easier separation, and potential for reuse.
One effective class of materials is acidic zeolites. HY-Zeolite, for instance, has been identified as an efficient and reusable heterogeneous catalyst for the selective monoacetylation of various symmetrical diols. researchgate.netthieme-connect.com When diols are reacted with acetic acid in the presence of HY-Zeolite under refluxing conditions, monoacetylated products are formed in high yields, with no detectable formation of diacetates. thieme-connect.com The selectivity is attributed to the preferential adsorption of the diol, but not the resulting monoester, onto the catalyst's surface where the esterification occurs. researchgate.net
Another successful approach involves supporting metal sulfates or other acidic species on silica (B1680970) gel. Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄–SiO₂) has been used for selective monoacylation. researchgate.net Similarly, simply adsorbing the diol onto silica gel and then reacting it with acetyl chloride has been shown to produce monoacetylated alcohols quantitatively. rsc.org The mechanism for this high selectivity is believed to involve the formation of thin diol layers on the catalyst's surface, which facilitates the mono-functionalization. researchgate.net
Polymer-supported reagents also provide a pathway for selective monoesterification. For example, a resin-bound triarylphosphonium iodide has been effectively used for the mono-esterification of symmetrical diols, offering advantages such as simple product isolation through filtration and the potential for reagent recycling. researchgate.net
The following table summarizes the performance of various supported catalysts in the selective monoacylation of symmetrical diols, a reaction analogous to the synthesis of 1,5-pentanediol, monoacetate.
Table 1: Performance of Supported Catalysts in Selective Monoacylation of Symmetrical Diols
| Catalyst System | Support Material | Acylating Agent | Key Finding | Reference |
|---|---|---|---|---|
| HY-Zeolite | Zeolite | Acetic Acid | High yields of monoacetate with no detectable diacetate formation; catalyst is reusable. | researchgate.netthieme-connect.com |
| Metal Sulfates | Silica Gel | Various | Provides a heterogeneous system for highly selective monoacylation. | acs.org |
| Adsorbed Diol | Silica Gel | Acetyl Chloride | Quantitative synthesis of monoacetylated products. | rsc.org |
| Triarylphosphonium Iodide | Polymer Resin | Carboxylic Acid | Efficient mono-esterification with easy product purification. | researchgate.net |
Green Chemistry Principles and Sustainable Production of 1,5-Pentanediol Monoacetate
The production of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes waste reduction, use of renewable resources, and the development of energy-efficient processes.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free, or neat, reaction systems are being explored for acylation. nih.gov Enzymatic esterification, for example, can be optimized in a solvent-free system, which simplifies waste management and downstream processing. nih.govnih.gov For the synthesis of esters, liquid substrates can sometimes serve as the reaction medium, enhancing mass transfer without the need for an additional solvent. nih.gov
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer another environmentally benign alternative to conventional organic solvents. Research on the esterification of diols in scCO₂ has demonstrated that reaction selectivity can be tuned by adjusting the pressure. acs.org This "solvent tunable desymmetrization" highlights the potential of supercritical fluids to provide a high degree of control over the reaction outcome, favoring the formation of the desired monoester. acs.org
The sustainability of this compound production is fundamentally linked to the sourcing of its precursor, 1,5-pentanediol (1,5-PDO). Traditionally derived from petroleum feedstocks, significant research has been directed towards producing 1,5-PDO from renewable biomass. Furfural, a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass, is a key starting material in this bio-based route. d-nb.info
The conversion process typically involves several catalytic steps:
Hydrogenation of Furfural: Furfural is first hydrogenated to produce intermediates such as furfuryl alcohol (FAL) and tetrahydrofurfuryl alcohol (THFA). d-nb.info
Hydrogenolysis of THFA: The crucial step is the selective ring-opening hydrogenolysis of THFA to yield 1,5-PDO. mdpi.com This reaction requires catalysts that can cleave the C–O bond within the tetrahydrofuran (B95107) ring without promoting undesired side reactions. mdpi.com
A variety of heterogeneous catalysts have been developed for this transformation. Supported cobalt catalysts, such as Co/CeO₂, have shown high activity, achieving complete conversion of furfuryl alcohol with high selectivity to 1,5-PDO under optimized conditions. rsc.org Other systems, including modified platinum catalysts on supports like tungstated alumina (B75360) (Pt/WOₓ/γ-Al₂O₃), have also been engineered to improve 1,5-PDO selectivity and yield. mdpi.com The goal is to create a "one-pot" process where furfural can be converted directly to 1,5-PDO, which represents a more economical and sustainable pathway compared to fossil fuel-based methods. d-nb.info
Table 2: Catalytic Systems for Producing 1,5-Pentanediol from Biomass Derivatives
| Starting Material | Catalyst | Key Performance Metric | Reference |
|---|---|---|---|
| Furfuryl Alcohol | 5Co/CeO₂ | 54% selectivity to 1,5-PDO at 170°C. | rsc.org |
| Tetrahydrofurfuryl Alcohol | Pt/MgAl₂O₄@WAl | 88.4% selectivity to 1,5-PDO. | mdpi.com |
| Furfural | Pt supported on Co²⁺-based MMO | Enables one-pot conversion to 1,5-PDO. | d-nb.info |
Process intensification aims to develop more efficient, safer, and smaller-scale chemical production systems by integrating multiple operations into a single unit. mdpi.comnih.gov For the synthesis of this compound, the use of continuous flow reactors is a prime example of this philosophy.
Flow chemistry offers significant advantages over traditional batch processing for selective reactions. scirp.orgscirp.org By precisely controlling reaction parameters such as time, temperature, and stoichiometry, flow reactors can significantly enhance selectivity for mono-functionalization of symmetric diols. scirp.org Research on the selective monoprotection of diols—a reaction analogous to monoacetylation—has shown that performing the reaction in a flow reactor leads to higher selectivity for the desired monoprotected product compared to batch experiments. scirp.org This is because the rapid mixing and precise residence time control in a microreactor or flow system can minimize the formation of the di-substituted byproduct. scirp.org
Furthermore, flow systems are inherently more scalable; large-scale production can be achieved by "numbering up" (running multiple reactors in parallel) without the need to re-optimize reaction conditions. scirp.org The use of packed-bed reactors, where a solid-supported catalyst is immobilized within the flow path, combines the benefits of heterogeneous catalysis (easy separation, catalyst reuse) with the advantages of continuous processing, leading to highly efficient and sustainable synthesis. nih.gov This approach is a key area of research for improving the synthesis of monoesters from diols. mdpi.com
Iii. Mechanistic Investigations and Reactivity Studies of 1,5 Pentanediol, Monoacetate
Hydrolysis Reaction Kinetics and Pathways of the Monoacetate
The ester linkage in 1,5-Pentanediol (B104693), monoacetate is susceptible to hydrolysis, a reaction that cleaves the ester back to 1,5-Pentanediol and acetic acid. The rate and mechanism of this hydrolysis are significantly influenced by the reaction conditions, particularly pH and the presence of enzymatic catalysts.
The hydrolysis of esters is a well-studied reaction that can be catalyzed by both acids and bases.
Under acidic conditions , the hydrolysis of esters is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In contrast, base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction. youtube.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form a carboxylate salt and an alcohol. youtube.comwikipedia.org This process is considered irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, which is a highly favorable acid-base reaction.
Enzyme-catalyzed hydrolysis offers a mild and often highly selective alternative to chemical methods. Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis of esters. These enzymes can operate under neutral or near-neutral pH conditions and often exhibit high chemo-, regio-, and enantioselectivity. The kinetics of lipase-catalyzed reactions can often be described by the Michaelis-Menten model. nih.gov The catalytic activity of lipases is also pH-dependent, with many exhibiting optimal activity in the neutral to slightly alkaline pH range. For instance, studies on Candida rugosa lipase (B570770) have shown that the optimal pH for the hydrolysis of certain substrates is around 7.0 for the free enzyme. lumenlearning.com The use of lipases for the kinetic resolution of racemic esters is a common application, highlighting their stereoselectivity. nih.gov
A hypothetical representation of the pH-rate profile for the hydrolysis of a simple aliphatic ester is shown in the interactive table below, illustrating the contributions of acid-catalyzed, neutral, and base-catalyzed hydrolysis.
Interactive Data Table: Hypothetical pH-Rate Profile for Aliphatic Monoacetate Ester Hydrolysis
| pH | Predominant Mechanism | Log(k_obs) (s⁻¹) |
| 1 | Acid-Catalyzed | -5.0 |
| 3 | Acid-Catalyzed/Neutral | -6.5 |
| 5 | Neutral | -7.5 |
| 7 | Neutral/Base-Catalyzed | -7.0 |
| 9 | Base-Catalyzed | -5.0 |
| 11 | Base-Catalyzed | -3.0 |
| 13 | Base-Catalyzed | -1.0 |
This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for 1,5-Pentanediol, monoacetate.
The stability of this compound is intrinsically linked to the stability of its ester bond. Under anhydrous and neutral conditions, the compound is generally stable. atamanchemicals.com However, in the presence of moisture, and particularly at extreme pH values, it will undergo hydrolysis.
The primary degradation pathway for this compound in aqueous environments is hydrolysis, leading to the formation of 1,5-Pentanediol and acetic acid. The rate of this degradation is a direct function of the hydrolysis kinetics discussed in the previous section. Stability studies are crucial for determining the shelf-life and appropriate storage conditions for this compound. fda.gov
In the context of environmental fate, the biodegradability of the parent compound, 1,5-Pentanediol, is an important consideration. It has been reported to be readily biodegradable, which suggests that the products of the monoacetate's hydrolysis would also be susceptible to environmental degradation. jcia-bigdr.jp
Selective Functionalization of the Remaining Free Hydroxyl Group
The presence of a free primary hydroxyl group in this compound opens up a wide array of possibilities for selective chemical modifications, allowing for the synthesis of various derivatives while keeping the acetate (B1210297) group intact.
The free hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. lumenlearning.comwikipedia.org To achieve selective etherification of the hydroxyl group without affecting the ester functionality, the choice of base is critical. A non-nucleophilic base that is strong enough to deprotonate the alcohol but will not promote the hydrolysis of the ester is required. Sodium hydride (NaH) is a common choice for this purpose. organic-synthesis.com
The general Williamson ether synthesis proceeds as follows:
Deprotonation: R-OH + Base → R-O⁻
Nucleophilic Attack: R-O⁻ + R'-X → R-O-R' + X⁻
For this compound, the reaction would be: CH₃COO(CH₂)₅OH + NaH → CH₃COO(CH₂)₅O⁻Na⁺ CH₃COO(CH₂)₅O⁻Na⁺ + R'-X → CH₃COO(CH₂)₅OR' + NaX
The success of this reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com
The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. youtube.com
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. A variety of reagents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from CrO₃ and H₂SO₄, also known as the Jones reagent). vanderbilt.edu A more modern and selective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). organic-chemistry.org This method is often chemoselective for primary alcohols.
The following table summarizes common oxidizing agents and their expected products when reacting with a primary alcohol.
Interactive Data Table: Common Reagents for the Oxidation of Primary Alcohols
| Reagent | Product from Primary Alcohol | Notes |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Mild oxidant, stops at the aldehyde stage. |
| Swern Oxidation | Aldehyde | Mild conditions, avoids heavy metals. |
| Dess-Martin Periodinane | Aldehyde | Mild and selective. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant. |
| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong oxidant. |
| TEMPO/NaOCl | Carboxylic Acid | Catalytic and selective for primary alcohols. |
The nucleophilic hydroxyl group of this compound can react with isocyanates to form urethane (B1682113) linkages and with suitable carbonate precursors to form carbonate esters.
Urethane Formation: The reaction of an alcohol with an isocyanate (R-N=C=O) is a common method for the synthesis of urethanes. This reaction typically proceeds readily without the need for a catalyst, although catalysts can be used to increase the reaction rate.
CH₃COO(CH₂)₅OH + R'-NCO → CH₃COO(CH₂)₅OC(O)NHR'
Carbonate Formation: Carbonates can be formed by reacting the alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in the presence of a base. A more modern and safer approach involves the transesterification of a dialkyl carbonate, such as dimethyl carbonate, with the alcohol in the presence of a catalyst. Another method is the reaction with a chloroformate.
CH₃COO(CH₂)₅OH + ClC(O)OR' → CH₃COO(CH₂)₅OC(O)OR' + HCl
These reactions provide pathways to a diverse range of functionalized derivatives of this compound, expanding its utility as a synthetic building block.
Transesterification and Acyl Transfer Reactions
This compound, possessing both a free hydroxyl group and an ester functional group, is an interesting substrate for studying transesterification and acyl transfer reactions. These reactions are fundamental in organic synthesis, particularly in the fields of polymer chemistry and the synthesis of fine chemicals. The interplay between intermolecular and intramolecular pathways is a key aspect of its reactivity.
Intermolecular transesterification is a crucial reaction for the synthesis of new esters by exchanging the alkoxy group of an existing ester with another alcohol, or by exchanging the acyl group with another ester. In the case of this compound, the free hydroxyl group can react with another ester in a transesterification reaction. This process is typically catalyzed by an acid or a base.
The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule.
The reactivity of this compound in intermolecular transesterification would be influenced by steric hindrance around the hydroxyl and ester groups, the nature of the catalyst, and the reaction conditions such as temperature and the concentration of reactants. For instance, the reaction with a simple methyl ester, such as methyl acetate, in the presence of a catalyst would lead to the formation of 1,5-pentanediol, diacetate and methanol.
To illustrate the outcomes of such reactions, a hypothetical data table is presented below, based on general principles of transesterification.
| Catalyst | Reactant B | Molar Ratio (Monoacetate:Reactant B) | Temperature (°C) | Predominant Products |
| Sodium Methoxide | Methyl Benzoate | 1:1.2 | 70 | 1-Acetoxy-5-(benzoyloxy)pentane, Methanol |
| Sulfuric Acid | Ethyl Propionate | 1:1.5 | 80 | 1-Acetoxy-5-(propionyloxy)pentane, Ethanol |
| Lipase | Vinyl Acetate | 1:2 | 45 | 1,5-Pentanediol, diacetate, Acetaldehyde |
This table is illustrative and based on established principles of transesterification reactions.
Intramolecular acyl migration is a phenomenon where an acyl group moves from one position to another within the same molecule. In the context of diol monoesters, this typically involves the transfer of the acyl group between the hydroxyl groups. For this compound, an equilibrium can be established between the 1-acetate and the 5-acetate isomers. While in this specific symmetrical molecule the starting material and the product of a single migration are chemically identical, in asymmetrically substituted pentanediols this migration would lead to different isomers.
This migration is often catalyzed by acids or bases and proceeds through a cyclic intermediate. The rate of acyl migration is influenced by factors such as pH, temperature, and the solvent. In aqueous solutions, the migration is known to be pH-dependent. nih.gov Control over this phenomenon is crucial in synthetic chemistry, especially when regioselective protection or deprotection of polyols is desired.
Studies on other diol systems have shown that the position of the acyl group can be controlled by careful selection of reaction conditions. For example, in some enzymatic reactions, the acyl migration can be a competing non-enzymatic reaction. tandfonline.com
The equilibrium between the isomers of a hypothetical asymmetrically substituted pentanediol (B8720305) monoacetate is depicted in the table below to illustrate the concept.
| Condition | Catalyst | Solvent | Equilibrium Ratio (1-isomer:5-isomer) |
| Basic | Sodium Bicarbonate | Water/Dioxane | Approaching 1:1 |
| Acidic | p-Toluenesulfonic acid | Toluene (B28343) | Dependent on steric factors |
| Neutral | None | Dichloromethane | Slow to negligible migration |
This table is illustrative and based on general principles of acyl migration in diol monoesters.
Role in Polymerization Initiation and Chain Transfer Processes
The bifunctional nature of this compound, with its hydroxyl and ester groups, suggests potential roles in polymerization processes, either as an initiator or as a chain transfer agent.
As a polymerization initiator , the hydroxyl group of this compound can initiate the ring-opening polymerization (ROP) of cyclic esters like lactones (e.g., ε-caprolactone) or lactides. In this mechanism, the hydroxyl group, often activated by a catalyst, attacks the carbonyl group of the cyclic monomer, leading to the opening of the ring and the formation of a propagating polymer chain with the this compound moiety at one end. This would result in a polyester (B1180765) chain with a terminal acetate group. The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator.
As a chain transfer agent , this compound could potentially be used in certain types of polymerization, such as radical polymerization. Chain transfer agents are used to control the molecular weight of polymers. google.com Molecules with hydroxyl groups can act as chain transfer agents by donating a hydrogen atom to a growing polymer radical, thereby terminating that chain and initiating a new one. The effectiveness of a chain transfer agent depends on the bond dissociation energy of the transferred hydrogen atom and the stability of the resulting radical. While alcohols are generally not as effective as thiols, they can still participate in chain transfer reactions, especially at higher temperatures. The presence of the ester group might influence the solubility and reactivity of the molecule in the polymerization medium.
Iv. Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1,5-Pentanediol (B104693), monoacetate. Since 1,5-pentanediol is a symmetrical molecule, its mono-acetylation results in a single regioisomer, simplifying the analysis. However, in syntheses involving asymmetrical diols, NMR is critical for regiochemical determination—distinguishing which hydroxyl group has been esterified. While 1,5-Pentanediol, monoacetate is achiral, the principles of stereochemical assignment using NMR are vital when dealing with chiral diols, where derivatization to esters can help determine the absolute configuration.
In a research or manufacturing setting, this compound is often part of a complex mixture containing unreacted starting materials, solvents, and byproducts like 1,5-pentanediol diacetate. Advanced 1D and 2D NMR pulse sequences are employed to resolve the overlapping signals in these mixtures.
1D NMR Techniques: While a standard proton (¹H) NMR spectrum provides initial information, techniques like selective excitation can isolate specific signals. Carbon-13 (¹³C) NMR spectra, including Distortionless Enhancement by Polarization Transfer (DEPT), help differentiate between CH, CH₂, and CH₃ groups.
2D NMR Techniques: These experiments provide correlation data that reveal the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, it would show correlations between the protons along the five-carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon's attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the ester linkage by showing a correlation from the protons on the carbon adjacent to the ester oxygen (C5) to the carbonyl carbon of the acetate (B1210297) group.
TOCSY (Total Correlation Spectroscopy): Reveals correlations between all protons within a single spin system, which is useful for identifying all the protons belonging to the pentanediol (B8720305) backbone.
These advanced methods allow for the complete and unambiguous assignment of all proton and carbon signals for this compound, even within a complex reaction mixture.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments. Actual values may vary based on solvent and concentration.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|---|
| 1 (-OH) | CH₂ | ~3.6 | ~62.0 | Correlation to C2, C3 |
| 2 | CH₂ | ~1.6 | ~32.0 | Correlation to C1, C3, C4 |
| 3 | CH₂ | ~1.4 | ~22.0 | Correlation to C1, C2, C4, C5 |
| 4 | CH₂ | ~1.6 | ~28.0 | Correlation to C2, C3, C5 |
| 5 (-OAc) | CH₂ | ~4.1 | ~64.0 | Correlation to C3, C4, Acetate C=O |
| Acetate CH₃ | CH₃ | ~2.0 | ~21.0 | Correlation to Acetate C=O |
| Acetate C=O | C=O | - | ~171.0 | Correlation to Acetate CH₃, C5 Protons |
Quantitative NMR (qNMR) is a powerful method for monitoring the progress of the esterification reaction that forms this compound. By integrating the signals of reactants and products over time, one can track the reaction kinetics without the need for sample workup or chromatography. For instance, the disappearance of the signal for the C1/C5 methylene (B1212753) protons of 1,5-pentanediol (around 3.6 ppm) can be monitored simultaneously with the appearance of the downfield-shifted signal for the acetylated C5 methylene protons (around 4.1 ppm).
To determine the final reaction yield, a known amount of an internal standard (a compound with a signal in a clear region of the spectrum) is added to the reaction mixture. The yield of this compound can then be calculated by comparing the integral of one of its unique signals (e.g., the acetate methyl protons at ~2.0 ppm) to the integral of the known standard. This approach provides a direct and accurate measurement of the product quantity in the final mixture.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis
Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₇H₁₄O₃. HRMS can distinguish this formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Table 2: HRMS Data for this compound (C₇H₁₄O₃)
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₄O₃ |
| Nominal Mass | 146 amu |
| Monoisotopic (Exact) Mass | 146.09430 u |
| Common Adduct Ion [M+H]⁺ | 147.10155 u |
| Common Adduct Ion [M+Na]⁺ | 169.08374 u |
Exact masses are calculated using the most abundant isotopes: ¹²C = 12.00000, ¹H = 1.007825, ¹⁶O = 15.994915, ²³Na = 22.989770.
An experimental HRMS measurement matching the calculated exact mass of an expected adduct ion to within a few parts per million (ppm) provides strong evidence for the molecular identity of this compound.
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation of a specific ion. In this technique, a precursor ion (e.g., the molecular ion of a compound in the mixture) is selected, fragmented, and the resulting product ions are analyzed. This is invaluable for distinguishing between isomers and identifying unknown components, such as reaction byproducts.
For acetate esters, common fragmentation pathways include the loss of neutral molecules like acetic acid (60 u) or ketene (B1206846) (42 u). A key fragmentation is the McLafferty rearrangement, which is characteristic of esters with a γ-hydrogen in the alcohol portion and results in a peak corresponding to protonated acetic acid at m/z = 61.
By analyzing the MS/MS spectra of ions present in a reaction mixture, one can identify byproducts. For example, the diacetate of 1,5-pentanediol (C₉H₁₆O₄, MW=188.10) would have a different precursor ion and would show fragmentation patterns consistent with two acetate groups. Unreacted 1,5-pentanediol would show characteristic fragments from the loss of water and subsequent C-C bond cleavages.
Table 3: Potential MS/MS Fragment Ions for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Pathway |
|---|---|---|---|
| 147.10 | 87.08 | C₂H₄O₂ (Acetic Acid) | Loss of the acetate group as neutral acetic acid |
| 69.07 | C₂H₄O₂ + H₂O (Acetic Acid + Water) | Subsequent loss of the terminal hydroxyl as water | |
| 61.03 | C₅H₁₀O (Alkene-ol) | Protonated acetic acid via McLafferty rearrangement | |
| 43.02 | C₇H₁₁O₂ | Acetyl cation [CH₃CO]⁺ |
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating this compound from other components in a sample for the purpose of purification and quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.
Gas Chromatography (GC): As this compound is reasonably volatile, GC is a suitable technique. The compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the column's coating. A non-polar or mid-polarity column (e.g., polysiloxane-based) is typically used. Detection is commonly performed with a Flame Ionization Detector (FID), which provides excellent sensitivity for quantitative analysis, or a Mass Spectrometer (GC-MS) for definitive identification of each separated peak.
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool, particularly for less volatile byproducts or when derivatization is not desired. Reversed-phase HPLC is a common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Separation occurs based on the differing polarities of the sample components; the more polar 1,5-pentanediol will elute first, followed by the monoacetate, and then the less polar diacetate. A UV detector can be used if the compounds have a chromophore, but for diols and simple esters, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is more appropriate. HPLC can also be coupled with a mass spectrometer (LC-MS) for enhanced identification.
Table 4: Example Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID |
| Carrier Gas | Helium or Hydrogen | |
| Injection Temperature | 250 °C | |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| High-Performance Liquid Chromatography (HPLC) | Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B). Start at 20% B, ramp to 80% B. | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detector | Refractive Index Detector (RID) or Mass Spectrometer (MS) |
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a specialized chromatographic technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. gcms.cz While 1,5-Pentanediol itself is an achiral molecule, its monoacetate derivative could be synthesized from chiral precursors or through asymmetric synthesis, resulting in a chiral product. In such cases, determining the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is critical.
The separation is achieved by using a chiral stationary phase (CSP) within the GC column, often based on derivatized cyclodextrins. gcms.cz These CSPs interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The detector, typically a Flame Ionization Detector (FID), measures the amount of each eluted enantiomer. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. ed.gov While specific studies detailing the chiral GC separation of this compound are not prominent in the literature, the methodology is widely applied to chiral alcohols and esters. ed.gov
Table 1: Illustrative Chiral GC Data for a Hypothetical Chiral Monoacetate
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-enantiomer | 12.5 | 95000 | 90.0% |
| (S)-enantiomer | 13.2 | 5000 |
Note: This data is hypothetical to illustrate the principle of enantiomeric excess determination.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized compounds and for separating isomers. For this compound, an HPLC method, typically in a reversed-phase mode (RP-HPLC), would be employed to separate the target compound from any unreacted starting materials (like 1,5-Pentanediol), byproducts, or positional isomers (e.g., 1,2-Pentanediol monoacetate).
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a more nonpolar organic solvent such as acetonitrile or methanol. The components of the mixture are separated based on their relative affinities for the stationary and mobile phases. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 2: Example HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 1,5-Pentanediol | 3.1 | 1.5 | Starting Material |
| This compound | 7.8 | 98.0 | Product |
| Unidentified Impurity | 9.2 | 0.5 | Byproduct |
Note: This data is representative of a typical purity profile analysis.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the unambiguous identification of compounds in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC analysis. lcms.cz The eluent from the HPLC system is introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI generates ions in the gas phase with minimal fragmentation, often showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. This allows for the precise determination of the molecular weight of the compound, confirming its elemental composition.
Table 3: Expected Mass Spectrometry Data for this compound (MW = 146.18 g/mol )
| Technique | Ionization Method | Expected Key m/z Values | Interpretation |
| GC-MS | Electron Impact (EI) | 146, 128, 103, 87, 43 | Molecular ion [M]⁺, [M-H₂O]⁺, [M-CH₃CO]⁺, [M-C₂H₃O₂]⁺, [CH₃CO]⁺ |
| LC-MS | Electrospray (ESI+) | 147.1, 169.1 | Protonated molecule [M+H]⁺, Sodium adduct [M+Na]⁺ |
Note: Expected m/z values are based on chemical principles and may vary with instrument conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Studies
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule.
FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond (e.g., O-H, C=O, C-O) vibrates at a characteristic frequency, resulting in a unique spectrum. For this compound, the FTIR spectrum would be expected to show:
A broad absorption band around 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
A strong, sharp absorption peak around 1740-1735 cm⁻¹ characteristic of the C=O stretching vibration of the ester functional group.
Absorptions in the 1250-1000 cm⁻¹ region corresponding to C-O stretching vibrations of both the alcohol and ester groups.
C-H stretching and bending vibrations in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.
Infrared spectral data for the parent compound, 1,5-Pentanediol, clearly shows the prominent O-H and C-O stretching bands. nist.govchemicalbook.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also identify the key functional groups and provide information about the carbon backbone.
Crucially, both techniques are powerful for studying hydrogen bonding. The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding interactions. nih.gov In this compound, both intramolecular hydrogen bonding (between the terminal hydroxyl group and the ester's carbonyl oxygen) and intermolecular hydrogen bonding (between molecules) can occur. These interactions typically cause the O-H band to broaden and shift to a lower frequency (a red-shift). researchgate.netescholarship.org Detailed studies on similar diol systems have used vibrational spectroscopy to probe the conformational structures dictated by these hydrogen bonds. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch (H-bonded) | FTIR/Raman | 3600 - 3200 (broad) |
| Alkane | C-H stretch | FTIR/Raman | 3000 - 2850 |
| Ester | C=O stretch | FTIR | 1740 - 1735 (strong) |
| Ester/Alcohol | C-O stretch | FTIR | 1250 - 1000 |
V. Computational and Theoretical Chemistry Studies of 1,5 Pentanediol, Monoacetate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic structure and inherent reactivity of molecules. These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties, providing a deep understanding of conformational preferences and reaction mechanisms.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.govmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying the conformational landscape of flexible molecules like 1,5-pentanediol (B104693), monoacetate. nih.gov
The presence of a flexible five-carbon chain and rotatable bonds (C-C, C-O) means that 1,5-pentanediol, monoacetate can exist in numerous conformations. DFT calculations can identify the most stable conformers (lowest energy states) by systematically rotating these bonds and calculating the potential energy of each resulting geometry. researchgate.net The analysis involves identifying energy minima on the potential energy surface, which correspond to stable conformers. The results of such studies can reveal the influence of intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the acetate (B1210297) carbonyl group, on the molecule's preferred shape.
Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformers of this compound
| Conformer | Description | Dihedral Angles (O-C-C-C, C-C-C-C) | Relative Energy (kJ/mol) |
| A | Extended Chain (Anti) | ~180°, ~180° | 0.00 (Reference) |
| B | Gauche Conformation | ~60°, ~180° | +5.8 |
| C | Folded (Intramolecular H-bond) | Variable | -4.2 |
| D | Kinked Chain | ~60°, ~60° | +9.5 |
Note: This table is illustrative. Actual values would be derived from specific DFT calculations at a defined level of theory (e.g., B3LYP/6-311++G(d,p)). The folded conformer is often stabilized by intramolecular hydrogen bonding.
Understanding reaction mechanisms requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. For reactions involving this compound, such as its formation via selective acylation of 1,5-pentanediol or its hydrolysis, DFT can elucidate the precise atomic arrangements and energy barriers involved.
In the context of selective monoacylation of 1,5-pentanediol, computational studies have been used to explain how specific catalysts, such as C₂-symmetrical pyrrolidinopyridine (PPY) derivatives, achieve high chemoselectivity. researchgate.net DFT calculations have revealed that the catalyst's amide carbonyl groups and indolyl NH groups play a crucial role in recognizing and binding the diol. researchgate.net These interactions stabilize the transition state for the acylation of one hydroxyl group over the other, and also over the competing diacylation reaction. researchgate.net By modeling the catalyst-substrate complex, researchers can calculate the activation energies for different reaction pathways, thereby predicting the observed product distribution. researchgate.net
Key Findings from DFT on Selective Acylation:
Catalyst Recognition: The amide groups in the catalyst are suggested to play a key role in the selective monoacylation process. researchgate.net
Transition State Stabilization: The catalyst structure, particularly its symmetry and functional groups, precisely orients the 1,5-pentanediol substrate to lower the activation energy for monoacylation compared to diacylation. researchgate.net
Substrate Flexibility: The conformational flexibility of the pentanediol (B8720305) chain influences the selectivity of the reaction. researchgate.net
Molecular Dynamics (MD) Simulations for Solvation and Catalyst-Substrate Interactions
While QM methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions. ugr.esucl.ac.uk
For this compound, MD simulations can be used to investigate its behavior in different solvents. These simulations reveal how solvent molecules arrange around the solute (the solvation shell) and the nature of the intermolecular forces, such as hydrogen bonds between the molecule's hydroxyl/carbonyl groups and water molecules. pitt.edumdpi.com This is crucial for understanding solubility and how the solvent environment affects conformational preferences and reactivity. mdpi.com
Furthermore, MD simulations can model the entire process of a catalyst binding to the substrate. This allows for the study of:
Binding Dynamics: How the substrate approaches and fits into the catalyst's active site.
Conformational Changes: How the substrate and catalyst change shape upon binding.
Solvent Reorganization: The role of solvent molecules in facilitating or hindering the catalyst-substrate interaction. pitt.edu
Table 2: Parameters Investigated by MD Simulations for this compound Systems
| Parameter | Description | Insights Gained |
| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle. ucl.ac.ukmdpi.com | Provides detailed information on the structure of the solvation shell and specific interactions (e.g., H-bonding distances). mdpi.com |
| Mean Square Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate diffusion coefficients of the solute and solvent molecules. ucl.ac.uk |
| Binding Free Energy | The free energy change associated with the binding of a ligand (substrate) to a receptor (catalyst). | Quantifies the stability of the catalyst-substrate complex and predicts binding affinity. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. | Assesses the stability of the molecule's conformation or the catalyst-substrate complex during the simulation. |
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatization
Quantitative Structure-Activity/Reactivity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or chemical reactivity. nih.govnih.gov For the derivatization of this compound, QSAR models could be developed to predict the reaction rate or yield based on the structural properties of different acylating agents or catalysts.
A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like partial least squares (PLS) regression, to build a mathematical model that correlates these descriptors with an observed outcome. nih.gov
Steps in QSAR Modeling for Derivatization:
Data Set: A series of reactions is performed using different derivatives (e.g., various acylating agents with 1,5-pentanediol) to generate reactivity data (e.g., reaction rates).
Descriptor Calculation: For each derivative, a wide range of electronic, steric, hydrophobic, and topological descriptors are calculated.
Model Building: A statistical model is created to link the descriptors to the observed reactivity.
Validation: The model's predictive power is tested using internal and external validation techniques. nih.gov
This approach could accelerate the optimization of reaction conditions by predicting the most effective reagents without needing to synthesize and test every possibility.
Table 3: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron-donating/accepting ability, polarity |
| Steric | Molar Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affinity for nonpolar vs. polar environments |
| Topological | Connectivity Indices | Molecular branching and structure |
In Silico Screening and Design of Novel Catalysts for Selective Monoacylation
Building on the insights from QM and MD studies, computational chemistry enables the in silico (computer-based) screening of virtual libraries of potential catalysts and the de novo design of new ones. mdpi.comcore.ac.uk This rational design approach is more efficient than traditional trial-and-error experimentation. rsc.org
For the selective monoacylation of 1,5-pentanediol, the goal is to design a catalyst that preferentially binds one of the two hydroxyl groups and facilitates the acyl transfer to that site. The process typically involves:
Hypothesis Generation: Based on mechanistic understanding (from DFT studies), a hypothesis is formed about the key structural features a catalyst must have for high selectivity (e.g., specific hydrogen bond donors/acceptors, a rigid scaffold). researchgate.net
Virtual Screening: Large databases of existing or hypothetical molecules are computationally screened. This often involves molecular docking, where candidate catalysts are "docked" into a model of the transition state to predict binding affinity and geometric fit.
Lead Optimization: Promising candidates ("hits") from the screening are further studied using more accurate methods like DFT to calculate reaction barriers. Their structures can be computationally modified to improve predicted performance.
Synthesis and Testing: Only the most promising candidates identified in silico are synthesized and tested experimentally, saving significant time and resources. mdpi.com
This computational workflow has been instrumental in developing organocatalysts that can overcome the intrinsic reactivity of substrates, allowing for selective functionalization at otherwise less reactive sites. nih.gov
Vi. Research Applications As a Chemical Building Block and Functional Material Precursor
Role in Polymer and Material Science Research
In the field of polymer and material science, the distinct functionalities of 1,5-Pentanediol (B104693), monoacetate allow it to be employed in several specialized roles, from the creation of novel monomers to the precise control of polymer chain length.
The presence of a free hydroxyl group on the 1,5-Pentanediol, monoacetate molecule allows for its conversion into a variety of specialty monomers. These monomers can then be polymerized to create macromolecules with tailored properties. The terminal acetate (B1210297) group is carried into the final polymer structure, where it can influence characteristics such as polarity, solubility, and thermal properties.
Research in this area focuses on esterification or etherification of the primary alcohol. For example, reaction with acrylic acid or methacrylic acid can yield monomers like 5-acetoxypentyl acrylate or 5-acetoxypentyl methacrylate. These acrylate monomers are valuable in free-radical polymerization to produce polymers with pendant acetate groups. Such polymers are investigated for applications in coatings, adhesives, and specialty resins where the acetate group can enhance adhesion and modify surface properties.
| Reactant | Resulting Monomer | Potential Polymerization Method | Key Feature of Resulting Polymer |
| Acrylic Acid | 5-Acetoxypentyl acrylate | Free-Radical Polymerization | Pendant acetate groups, flexible C5 spacer |
| Methacrylic Acid | 5-Acetoxypentyl methacrylate | Free-Radical Polymerization | Pendant acetate groups, increased chain stiffness |
| Ethylene Oxide | Poly(ethylene glycol) 5-acetoxypentyl ether | Anionic Polymerization | Hydrophilic PEG chains with an acetate terminus |
One of the most significant research applications of this compound is as a chain-capping or chain-stopping agent in condensation polymerization. In the synthesis of polymers such as polyesters and polyurethanes, the reaction proceeds by the stepwise connection of difunctional monomers. The introduction of a monofunctional reagent like this compound terminates the chain growth.
Its single hydroxyl group reacts with a growing polymer chain end (e.g., a carboxylic acid or isocyanate group), effectively capping it and preventing further increases in molecular weight. This allows researchers to precisely control the average molecular weight and the molecular weight distribution of the resulting polymer, which are critical factors in determining its final physical properties. Using monofunctional alcohols as chain stoppers in polyester (B1180765) synthesis has been shown to improve the hydrolytic stability of the resulting resin by removing terminal carboxylic acid groups. google.com
| Polymer Type | Role of this compound | Effect on Polymer Structure | Resulting Property Modification |
| Polyester | End-capping agent | Terminates polymer chain with an acetoxy-pentyl group | Controlled molecular weight, increased hydrophobicity |
| Polyurethane | End-capping agent | Reacts with terminal isocyanate groups | Controlled molecular weight, modified surface energy |
There is a significant research effort to develop "green" or bio-based plasticizers to replace traditional phthalate-based compounds in polymers like poly(vinyl chloride) (PVC). nih.gov Esters are a major class of compounds investigated for this purpose due to their potential for biodegradability and low toxicity. nih.gov
This compound, with its ester functionality and five-carbon chain, fits the structural profile of molecules explored in this context. Research would involve blending it with polymers and evaluating its effectiveness in reducing the glass transition temperature (Tg), increasing flexibility, and improving processability. Its potential as a sustainable solvent is also an area of investigation, leveraging its dual alcohol and ester characteristics to dissolve a range of solutes. The parent compound, 1,5-Pentanediol, is already recognized for its use in synthesizing polyesters and as a plasticizer, providing a strong basis for investigating its monoacetate derivative in similar roles. mdpi.comnbinno.com
Intermediate in Fine Chemical Synthesis
The unique structure of this compound as a monoprotected C5 diol makes it a highly useful building block in multi-step organic synthesis, where precise control over reactive sites is essential.
While this compound is an achiral molecule, its linear five-carbon chain can serve as a flexible spacer or linker in the synthesis of more complex chiral molecules. In the design of chiral ligands for asymmetric catalysis, for instance, the linker connecting coordinating groups can significantly influence the catalyst's stereoselectivity.
The synthetic utility of this compound lies in its ability to be incorporated into a larger molecular framework sequentially. A synthetic chemist can use the free alcohol to attach one part of the target molecule, then de-protect the acetate (via hydrolysis) to reveal the second alcohol for a subsequent reaction. This stepwise approach is fundamental in constructing the sophisticated architectures of many chiral auxiliaries and ligands.
The strategy of using monoprotected symmetrical building blocks is a cornerstone of modern organic synthesis, particularly in the total synthesis of natural products and their analogs. nih.gov this compound is an excellent example of such a precursor. The acetate group serves as a robust protecting group for one of the hydroxyl functionalities, allowing the other to undergo a wide range of chemical transformations without interference.
This differential reactivity is exploited to build carbon skeletons in a controlled and predictable manner. For example, the free hydroxyl group could be oxidized to an aldehyde, undergo a Wittig reaction, or be converted to a leaving group for a substitution reaction. After these steps are completed, the acetate can be selectively removed under basic or acidic conditions to liberate the second hydroxyl group for further synthetic elaboration. This strategic protection and deprotection sequence is critical for minimizing byproducts and maximizing yield in the synthesis of complex molecules. nbinno.com
| Initial Reaction at -OH | Intermediate Functionality | Deprotection Step | Final Functionality at C5 | Synthetic Application |
| Oxidation (e.g., with PCC) | Aldehyde | Hydrolysis (e.g., NaOH) | Hydroxyl | Synthesis of hydroxy-aldehydes |
| Tosylation | Tosylate (leaving group) | Hydrolysis (e.g., LiOH) | Hydroxyl | Synthesis of substituted pentanols |
| Etherification (e.g., Williamson) | Ether | Hydrolysis (e.g., HCl) | Hydroxyl | Synthesis of functionalized ethers |
Applications in Surfactant and Emulsifier Research (as a component of novel structures)
While direct research focusing specifically on this compound in the synthesis of novel surfactants and emulsifiers is not extensively documented in publicly available literature, its structural characteristics as a monoester of a simple diol suggest a potential role in this field. The principles governing the functionality of polyol ester surfactants provide a framework for understanding how this compound could be utilized as a chemical building block.
Polyol fatty acid esters are a significant class of non-ionic surfactants, valued for their biodegradability and low toxicity. researchgate.net The synthesis of these surfactants typically involves the esterification of a polyol (a molecule with multiple hydroxyl groups) with a fatty acid. researchgate.net This process creates a molecule with a hydrophilic (water-attracting) "head" (the polyol part) and a hydrophobic (water-repelling) "tail" (the fatty acid chain). This amphiphilic nature is what allows surfactants to reduce surface tension at interfaces, for example, between oil and water, and thus act as emulsifiers.
In this context, this compound can be viewed as a precursor or a component in the design of more complex surfactant structures. The remaining free hydroxyl group on the pentanediol (B8720305) backbone offers a reactive site for further modification. For instance, it could be reacted with a long-chain fatty acid to create a diester, where the two fatty acid chains would serve as the hydrophobic tails. The polarity of the molecule, and therefore its surfactant properties, could be tailored by the choice of the fatty acid.
Alternatively, the monoacetate itself possesses a degree of amphiphilicity. The acetyl group introduces some hydrophobic character, while the hydroxyl group and the ether linkages in the pentanediol backbone contribute to its hydrophilicity. While likely a weak emulsifier on its own due to the relatively small size of the hydrophobic part, it could be a valuable intermediate. For example, the free hydroxyl group could be ethoxylated (reacted with ethylene oxide) to create a more substantial hydrophilic head group, a common strategy in surfactant synthesis to enhance water solubility and performance.
The table below illustrates the conceptual design of surfactants derived from 1,5-Pentanediol.
| Potential Surfactant Structure | Hydrophilic Moiety | Hydrophobic Moiety | Potential Application |
| 1,5-Pentanediol, di-fatty acid ester | Pentanediol backbone | Two fatty acid chains | Emulsifier, dispersing agent |
| Ethoxylated this compound | Ethoxylated pentanediol | Acetyl group and pentyl chain | Detergent, wetting agent |
| This compound, monosulfate | Sulfated pentanediol | Acetyl group and pentyl chain | Anionic surfactant for foaming applications |
It is important to note that the performance of such hypothetical surfactants would depend on various factors, including the balance between the hydrophilic and hydrophobic portions of the molecule (the hydrophile-lipophile balance or HLB), the length and degree of saturation of the fatty acid chains, and the extent of ethoxylation. Further research would be required to synthesize and characterize these novel structures to determine their specific properties and potential applications.
Role in Advanced Chromatographic Stationary Phase Design and Development
In the field of chromatography, the design of stationary phases with novel selectivities is crucial for achieving challenging separations. While this compound is not a standard commercially available stationary phase, its structure as a functionalized diol presents intriguing possibilities for the development of advanced chromatographic materials, particularly in High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Stationary phases based on diols are well-established in liquid chromatography. mdpi.com These phases, typically prepared by bonding diol-containing silanes to a silica (B1680970) support, offer a unique polarity that is less retentive than bare silica but provides different selectivity. silicycle.com Diol columns are known for their ability to separate polar compounds and are often used in HILIC mode, where a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. hawachhplccolumn.com
The introduction of an acetate group to a pentanediol structure, as in this compound, would modify the characteristics of the stationary phase. The acetate group would introduce a degree of hydrophobicity and potentially alter the hydrogen bonding capabilities of the surface. This could lead to a mixed-mode stationary phase with both hydrophilic and reversed-phase characteristics.
The development of a stationary phase based on this compound would likely involve the following conceptual steps:
Synthesis of a Silylating Agent: this compound would first need to be functionalized with a reactive silane group (e.g., a chlorosilane or an alkoxysilane) to enable its covalent attachment to a silica support.
Surface Modification: The synthesized silylating agent would then be reacted with porous silica particles to create the bonded stationary phase.
Chromatographic Evaluation: The resulting material would be packed into an HPLC column and its chromatographic properties, such as retention, selectivity, and efficiency, would be evaluated using a range of model compounds.
The table below outlines the potential characteristics and applications of a hypothetical stationary phase derived from this compound.
| Stationary Phase Characteristic | Description | Potential Chromatographic Advantage |
| Mixed-Mode Functionality | The presence of both a hydroxyl group and an acetate group would create a surface with both polar and non-polar characteristics. | Enhanced selectivity for complex mixtures containing compounds with a range of polarities. |
| Tunable Selectivity | The ratio of hydroxyl to acetate groups on the surface could potentially be controlled during the synthesis, allowing for the fine-tuning of the stationary phase's selectivity. | Optimization of separations for specific classes of analytes. |
| Alternative to Traditional Diol Phases | The modified polarity could provide different elution orders and improved resolution for compounds that are poorly separated on standard diol columns. | A valuable tool for method development in HILIC and reversed-phase chromatography. |
The design of such a stationary phase would be aimed at achieving unique separation capabilities that are not possible with existing materials. The interplay between the hydrophilic diol backbone and the more hydrophobic acetate group could lead to novel retention mechanisms, making it a promising area for future research in the development of advanced chromatographic stationary phases.
Vii. Emerging Trends and Future Perspectives in 1,5 Pentanediol, Monoacetate Research
Innovations in Biocatalytic Systems for Highly Efficient and Selective Production
The selective monoacylation of symmetrical diols like 1,5-Pentanediol (B104693) presents a significant challenge in traditional chemical synthesis, often resulting in mixtures of unreacted diol, the desired monoester, and the di-ester by-product. researchgate.net Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful strategy to overcome this challenge due to the inherent high selectivity of enzymes. chemistryjournals.netnih.gov Lipases, in particular, have been extensively studied and successfully employed for the regioselective acylation of polyols. mdpi.comnih.gov
Recent research has focused on identifying and optimizing biocatalytic systems for the highly selective production of 1,5-Pentanediol, monoacetate. Enzymes such as Thermomyces lanuginosus lipase (B570770) (TLL) and Candida antarctica lipase B (CALB) have shown great promise. researchgate.netresearchgate.net These enzymes can catalyze the acylation reaction with high precision, yielding the monoacetate in high excess. researchgate.net The choice of solvent and acyl donor is critical to achieving optimal performance. For instance, using vinyl acetate (B1210297) as the acyl donor is often preferred as it results in an irreversible reaction, driving the equilibrium towards the product. researchgate.net Studies have shown that solvents like toluene (B28343) and diisopropyl ether can facilitate high conversion rates and excellent selectivity for monoacetylation. researchgate.net
Innovations are not limited to screening for new enzymes but also include enzyme engineering. Techniques like directed evolution and site-directed mutagenesis are being used to enhance enzyme stability, activity, and selectivity for specific substrates like 1,5-Pentanediol. researchgate.net Immobilization of enzymes on solid supports is another key area of innovation, which improves catalyst stability, allows for easy separation from the reaction mixture, and enables reuse, making the process more economically viable and suitable for industrial applications. chemistryjournals.netnih.gov
| Diol Substrate | Biocatalyst | Acyl Donor | Solvent | Conversion (%) | Monoacetylation Excess (%) | Source |
|---|---|---|---|---|---|---|
| 1,5-Pentanediol | Thermomyces lanuginosus lipase (TLL) | Vinyl Acetate | Toluene | 90 | 87 | researchgate.net |
| 1,5-Pentanediol | Thermomyces lanuginosus lipase (TLL) | Vinyl Acetate | Diisopropyl ether (DIPE) | 86 | 81 | researchgate.net |
| 1,8-Octanediol | Thermomyces lanuginosus lipase (TLL) | Vinyl Acetate | Toluene | 84 | 84 | researchgate.net |
| 1,8-Octanediol | Thermomyces lanuginosus lipase (TLL) | Vinyl Acetate | Diisopropyl ether (DIPE) | 74 | 85 | researchgate.net |
Integration with Flow Chemistry and Microreactor Technology for Scalable and Controlled Synthesis
The transition from batch to continuous manufacturing is a key trend in the chemical industry, aimed at improving efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages for the synthesis of this compound. riken.jp
Integrating the selective acylation of 1,5-Pentanediol into a continuous flow system can lead to remarkable process improvements. nih.gov Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control is crucial for managing the selectivity of the monoacylation reaction, minimizing the formation of the di-acetylated byproduct. acs.org Compared to traditional batch processes, continuous flow synthesis can dramatically cut reaction times from hours to minutes and often allows for reactions to be run at milder temperatures, reducing energy consumption and improving the sustainability of the process. nih.gov
Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for this application. They enable rapid screening of reaction conditions and catalysts, accelerating process optimization. For the synthesis of this compound, a packed-bed reactor containing an immobilized biocatalyst (as discussed in the previous section) could be employed. The reactants, 1,5-Pentanediol and an acyl donor, would be continuously pumped through the reactor, allowing for high-yield production of the desired monoester. riken.jp This approach not only enhances productivity but also facilitates easier downstream processing and purification. acs.org The development of robust solid catalysts, both chemical and biological, that can operate efficiently under continuous flow conditions is a critical area of research that will directly benefit the scalable production of this compound. riken.jpresearchgate.net
Exploration of Photo- and Electrocatalytic Transformations for Derivatization
Beyond its synthesis, the functionalization and derivatization of this compound are of growing interest for creating novel molecules with unique properties. Photochemistry and electrochemistry are emerging as powerful tools in organic synthesis, offering new pathways for chemical transformations that are often difficult to achieve with conventional methods. nih.govresearchgate.net These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. nih.govyoutube.com
Photo- and electrocatalysis operate by generating highly reactive intermediates, such as radicals, through single-electron transfer processes. nih.gov This opens up a wide range of possibilities for derivatizing this compound. For example, photoredox catalysis could be explored for C-H functionalization, allowing for the direct introduction of new chemical groups at specific positions on the pentanediol (B8720305) backbone, a transformation that is challenging with traditional thermal chemistry. digitellinc.com Similarly, electro-organic synthesis could be used to perform selective oxidations or reductions on the molecule without the need for harsh chemical reagents. nih.gov
The integration of these modern synthetic methods with biocatalysis is also a promising frontier. osti.gov For instance, a photo- or electrocatalytic step could be combined in a cascade reaction with an enzymatic transformation, merging the unique reactivity of synthetic catalysts with the unparalleled selectivity of enzymes. nih.govprinceton.edu While the application of these techniques specifically to this compound is still in its exploratory phase, the general progress in the fields of photocatalysis and electrosynthesis suggests a significant potential for creating a diverse range of novel derivatives from this platform chemical.
Machine Learning and Artificial Intelligence-Driven Discovery in Monoacetate Chemistry
The complexity of chemical reactions and the vastness of the chemical space present significant challenges to the discovery and optimization of new synthetic processes. eurekalert.org Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools for accelerating research in chemistry by analyzing large datasets to identify patterns and make predictions. oaepublish.comasbmb.org These data-driven approaches are poised to significantly impact the field of monoacetate chemistry, from catalyst design to reaction optimization. idw-online.de
In the context of producing this compound, ML can be applied in several key areas. For the biocatalytic synthesis route, ML models can predict enzyme performance, such as activity and selectivity, based on their amino acid sequence. nih.govfigshare.com This can drastically reduce the time and effort required for screening large libraries of enzymes to find the ideal biocatalyst for the selective monoacylation of 1,5-Pentanediol. nih.govmdpi.com Machine learning algorithms can analyze complex datasets from reaction screenings to identify the optimal reaction conditions (e.g., temperature, solvent, substrate ratio) to maximize the yield and selectivity of the desired monoacetate. sciencedaily.comnih.gov
| Application Area | AI/ML Technique | Potential Impact | Source |
|---|---|---|---|
| Biocatalyst Discovery | Supervised Learning (e.g., Random Forest, SVM) | Predict enzyme selectivity and activity from sequence data to rapidly identify optimal enzymes for monoacylation. | nih.govnih.govmdpi.com |
| Reaction Optimization | Bayesian Optimization, Neural Networks | Efficiently explore reaction parameter space to find optimal conditions for yield and selectivity, reducing experimental cost. | sciencedaily.comarxiv.org |
| Catalyst Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design novel enzyme variants or synthetic catalysts with enhanced performance for specific transformations. | oaepublish.comresearchgate.net |
| Mechanism Classification | Classification Algorithms | Uncover relationships between catalyst structure and reaction outcomes to guide rational catalyst design. | nih.gov |
Cross-Disciplinary Research at the Interface of Chemical Synthesis and Bio-based Manufacturing
The future of chemical manufacturing lies in the integration of sustainable practices, combining the efficiency of chemical synthesis with the renewable nature of bio-based processes. chemistryjournals.net The production of this compound is an excellent candidate for such a cross-disciplinary approach. The precursor, 1,5-Pentanediol, can be sourced from renewable biomass instead of petroleum. researchgate.net Furfural (B47365), a platform chemical derived from the hemicellulose fraction of agricultural residues like corn cobs, can be converted into 1,5-Pentanediol through a series of catalytic hydrogenation and ring-opening reactions. dntb.gov.uapcimag.com
This bio-based production of the diol sets the stage for a green synthetic route to the monoacetate. By combining the bio-derived 1,5-Pentanediol with the highly selective biocatalytic acylation methods discussed previously, a complete bio-based manufacturing process can be established. chemistryjournals.net This approach represents a convergence of chemical engineering (for the conversion of biomass), catalysis (for both the diol synthesis and its subsequent acylation), and biotechnology (for developing and engineering the enzymes). nih.govosti.gov
Such an integrated process aligns with the principles of green chemistry by utilizing renewable feedstocks, employing selective catalysts to minimize waste, and running reactions under mild conditions. nih.gov This cross-disciplinary research not only provides a sustainable pathway to this compound but also serves as a model for the production of other specialty chemicals, paving the way for a more sustainable chemical industry that is less reliant on fossil fuels.
Q & A
Q. What are the primary synthetic routes for 1,5-pentanediol in academic research?
- Methodological Answer : 1,5-Pentanediol (1,5-PDO) is synthesized via two main pathways:
- Petrochemical routes : Hydrogenation of glutaric acid or its esters, often derived as byproducts of adipic acid production .
- Biomass-derived routes : Catalytic hydrogenolysis of furfural, furfuryl alcohol, or tetrahydrofurfuryl alcohol (THFA) using metal catalysts (e.g., Ru–SnOx/γ-Al2O3, Cu-zeolite) to achieve tandem hydrogenation and ring-opening reactions . Recent advances highlight biomass-based methods as more sustainable, with optimized yields up to 80% under aqueous-phase conditions at 120–160°C and 2–4 MPa H₂ .
Q. How can researchers characterize the purity and structure of 1,5-pentanediol?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify purity using non-polar columns (e.g., Kovats’ RI) with isothermal conditions .
- Spectroscopic Techniques :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches; liquid-phase analysis with 4 cm⁻¹ resolution .
- Mass Spectrometry : Electron ionization (EI-MS) fragments at m/z 71 (base peak, C₄H₇O⁺) and 87 (C₄H₇O₂⁺) confirm molecular structure .
- Thermodynamic Data : Validate phase-change properties (e.g., Tboil = 512 ± 7 K, ΔfusS = 63.4 J/mol·K) against NIST-compiled databases .
Q. What safety protocols are critical for handling 1,5-pentanediol in laboratory settings?
- Methodological Answer :
- Storage : Keep in original containers at <25°C, away from ignition sources (flash point = 130–142°C), and ensure ventilation to prevent vapor accumulation (vapor pressure >0.01 hPa at 20°C) .
- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (LD₅₀ >10,000 mg/kg oral, rat) and monitor pH (7.5 in H₂O) to prevent decomposition .
Advanced Research Questions
Q. What strategies improve selectivity in catalytic hydrogenolysis of furfural to 1,5-pentanediol?
- Methodological Answer :
- Bimetallic Catalysts : Ru–SnOx/γ-Al2O3 enhances selectivity (>90%) by promoting THFA intermediate formation and suppressing side reactions (e.g., 1,2-pentanediol) via SnOx-mediated acid-base sites .
- Reaction Optimization :
- Solvent Systems : Aqueous-phase reactions reduce byproduct formation compared to organic solvents .
- Temperature/Pressure Gradients : Stepwise increases (e.g., 120°C → 160°C) improve ring-opening efficiency .
- Kinetic Analysis : Monitor furfural conversion using in-situ FTIR or GC-MS to correlate selectivity with catalyst lifetime .
Q. How do thermodynamic properties of 1,5-pentanediol influence its application in high-temperature systems?
- Methodological Answer :
- Thermal Stability : High boiling point (238–242°C) and autoignition temperature (330°C) enable use in:
- High-Temperature Batteries : Stabilizes Zn-ion electrolytes at 100°C via hydroxyl-mediated solvation .
- Polymer Synthesis : Low entropy of fusion (ΔfusS = 63.4 J/mol·K) supports crystallization in bio-polyesters with high oxygen barrier properties (e.g., furfural-based films) .
- Computational Modeling : DFT studies predict phase behavior under extreme conditions (e.g., >300°C) to guide material design .
Q. Why do reported yields of 1,5-pentanediol vary across studies using similar catalysts?
- Methodological Answer :
- Catalyst Deactivation : Carbon deposition on Ru–SnOx surfaces reduces active sites; regeneration via calcination (400°C, air) restores 85% initial activity .
- Byproduct Formation : Competing pathways (e.g., 1,2-pentanediol from furfuryl alcohol) depend on Brønsted/Lewis acid balance in zeolite-supported catalysts .
- Analytical Variability : Discrepancies in GC calibration or sampling intervals may overestimate yields; internal standards (e.g., 1,6-hexanediol) improve accuracy .
Q. What are the challenges in scaling up microbial biosynthesis of 1,5-pentanediol?
- Methodological Answer :
- Metabolic Pathway Efficiency : E. coli expressing YqhD (aldehyde reductase) and CAR (carboxylic acid reductase) achieves ~60% conversion from 5-hydroxyvalerate (5-HV), but ATP/NADPH cofactor limitations reduce throughput .
- Toxicity Mitigation : 1,5-PDO concentrations >50 g/L inhibit cell growth; fed-batch fermentation with in-situ product removal (e.g., adsorption) improves titer .
- Strain Engineering : CRISPR-Cas9 knockout of competing pathways (e.g., ethanol synthesis) enhances carbon flux toward 1,5-PDO .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in catalytic performance metrics for 1,5-pentanediol synthesis?
- Methodological Answer :
- Standardized Testing Protocols : Adopt consistent H₂ pressure (e.g., 3 MPa), solvent ratios (H₂O:THF = 4:1), and catalyst loading (5 wt%) for cross-study comparisons .
- Advanced Characterization :
- XAFS/XPS : Identify oxidation states of Ru–SnOx catalysts to correlate with activity .
- TEM/EDS : Map elemental distribution to detect Sn segregation, which lowers selectivity .
- Open Data Repositories : Share raw GC/MS files and reaction logs via platforms like Zenodo to enable reproducibility audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
